Protosappanin B

Overview

Description

Synthesis Analysis

Protosappanin B's synthesis has been explored through methods such as palladium-catalyzed ortho C-H activation/C-C cyclization under microwave irradiation, highlighting efficient pathways to access this compound and its derivatives. This approach provides a foundation for the preparation of protosappanin A derivatives, which can be instrumental in studying this compound's structure-activity relationships and its broader chemical space (Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its dibenzoxocin core, a feature that contributes to its biological activity. Studies involving stereoisomeric dibenzoxocins like protosappanin E-1 and E-2 have provided insights into the structural intricacies and reactivity of these compounds, shedding light on this compound's chemical behavior and its interaction with biological targets (Nagai & Nagumo, 1990).

Chemical Reactions and Properties

This compound's chemical properties are closely linked to its structure, exhibiting reactivity patterns typical of dibenzoxocin derivatives. Its ability to undergo various chemical transformations, including oxidation, reduction, and conjugation, highlights its versatile chemistry. These reactions not only facilitate the synthesis of this compound derivatives but also play a crucial role in its metabolism and biological activity.

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and stability, are crucial for its formulation and application in biological studies. While specific data on these properties are limited, understanding these aspects is essential for optimizing its use in experimental and therapeutic contexts.

Chemical Properties Analysis

This compound's chemical properties, such as its reactivity towards nucleophiles and electrophiles, and its ability to form conjugates with biomolecules, underpin its biological effects. The compound's interaction with cellular components, including proteins and nucleic acids, is central to its mechanism of action in various biological processes.

- (Liu et al., 2016) - Details on the total synthesis of protosappanin A and its derivatives.

- (Zeng et al., 2015) - Exploration of this compound's neuroprotective effects.

- (Nagai & Nagumo, 1990) - Study on stereoisomeric dibenzoxocins related to this compound.

Scientific Research Applications

Immunosuppressive Activity : Protosappanin A, a closely related compound, has been shown to induce immunosuppression in rats with heart transplantation. It targets T cells in grafts via the NF-κB pathway (Wu et al., 2009).

Neuroprotective Effects : Protosappanin B protects PC12 cells against oxygen-glucose deprivation-induced neuronal death. It maintains mitochondrial homeostasis by inducing ubiquitin-dependent p53 protein degradation (Zeng et al., 2015).

Antitumor Effects : this compound has been observed to exert antitumor effects both in vitro and in vivo. This includes inhibiting the growth of various human cancer cell lines and increasing the survival of tumor-bearing mice (Yang et al., 2016).

Inhibiting Bladder Cancer Cell Proliferation : It has been found to inhibit the proliferation and promote apoptosis in human bladder cancer cells. This effect is possibly achieved through interference with cell cycle regulation (Yang et al., 2019).

Pharmacokinetic Studies : A study on the pharmacokinetics of this compound in rats revealed insights into its absorption, distribution, metabolism, and excretion (Chen et al., 2017).

Synthesis and Derivatives : Research has also focused on the total synthesis of Protosappanin A and its derivatives, which is significant for the development of potential therapeutic agents (Liu et al., 2016).

Anti-inflammatory and Anti-hyperlipidemic Effects : Protosappanin A, another similar compound, has shown potential in protecting against atherosclerosis via anti-hyperlipidemia, anti-inflammation, and NF-κB signaling pathways (Huang et al., 2018).

Anti-neuroinflammatory Effect : Protosappanin A exerts an anti-neuroinflammatory effect by inhibiting the JAK2-STAT3 pathway in lipopolysaccharide-induced BV2 microglia (Wang et al., 2017).

Mechanism of Action

Target of Action

Protosappanin B (PSB) is a unique homoisoflavone compound isolated from Sappan Lignum, the heartwood of Caesalpinia sappan L . It has been found to target several key components in cells. In colon adenocarcinoma, PSB targets the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis . In bladder cancer cells, it interferes with cell cycle regulation, preventing the transition of cells from G1 to S-phase .

Mode of Action

PSB exhibits its action by interacting with its targets and inducing changes in them. In colon adenocarcinoma, PSB attenuates the expression of LINC00612, a long non-coding RNA that is highly expressed in 5-FU resistant colon cancer cells . This results in enhanced chemosensitivity in 5-FU resistant cells . In bladder cancer cells, PSB promotes apoptosis and causes G1 cell cycle arrest .

Biochemical Pathways

PSB affects several biochemical pathways. In colon adenocarcinoma, it regulates the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis . This regulation leads to the attenuation of the inhibitory effect of LINC00612 on GOLPH3 expression . In bladder cancer cells, PSB modulates a number of genes involved in the cell cycle .

Pharmacokinetics

The pharmacokinetics of PSB involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that brazilin, a compound similar to PSB, has an almost complete and fast oral absorption . .

Result of Action

The action of PSB results in several molecular and cellular effects. In colon adenocarcinoma, PSB treatment reverses the increase in LINC00612-induced 5-FU resistance . In bladder cancer cells, PSB inhibits the proliferation and promotes the apoptosis of T24 and 5637 human bladder cancer cells in a concentration-dependent manner .

Action Environment

The action, efficacy, and stability of PSB can be influenced by various environmental factors. For instance, the antimicrobial activity of PSB against methicillin-resistant Staphylococcus aureus strains has been found to show synergy with antibiotics . .

Safety and Hazards

Future Directions

Protosappanin B has shown promising results in the treatment of bladder cancer . It has the potential to be developed as a therapeutic agent to combat cardiovascular diseases like myocardial infarction and vascular disease . Further studies are needed to understand the possible modulatory role of this compound in cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

Protosappanin B plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages and chondrocytes . Additionally, this compound enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis . These interactions highlight the compound’s potential in modulating inflammatory responses and enhancing chemotherapeutic efficacy.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In colon adenocarcinoma cells, it enhances chemosensitivity to 5-fluorouracil by downregulating LINC00612 expression, which in turn affects the miR-590-3p/GOLPH3 axis . In bladder cancer cells, this compound promotes apoptosis and causes G1 cell cycle arrest, thereby inhibiting cell proliferation . These effects are indicative of its potential as an anti-cancer agent, influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, in colon adenocarcinoma cells, this compound attenuates 5-fluorouracil resistance by regulating the LINC00612/microRNA-590-3p/GOLPH3 axis . In bladder cancer cells, it interferes with cell cycle regulation, preventing the transition from G1 to S-phase . These mechanisms underscore the compound’s ability to modulate cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is extensively metabolized in rats, with metabolites identified in bile, plasma, urine, feces, and intestinal bacteria samples . The compound undergoes various metabolic conversions, including sulfate and glucuronide conjugation, which play a significant role in its stability and degradation over time. Long-term effects on cellular function have been observed, particularly in its anti-tumor activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving bladder cancer cells, this compound exhibited concentration-dependent inhibition of cell growth and promotion of apoptosis . In vivo studies have shown that higher doses of this compound significantly increase the survival of tumor-bearing mice, comparable to the effects of mitomycin . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization.

Metabolic Pathways

This compound is involved in multiple metabolic pathways, including sulfate conjugation, glucuronide conjugation, glucose conjugation, dehydration, oxidation, hydrolysis, methylation, and hydroxymethylene loss . These pathways highlight the compound’s extensive metabolism and its interaction with various enzymes and cofactors. The metabolic fate of this compound is crucial for understanding its pharmacokinetics and therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Studies have shown that the small intestinal and biliary routes play a significant role in its clearance and excretion . The compound’s distribution is influenced by its binding to plasma proteins and its interaction with transporters, which affect its localization and accumulation in different tissues.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. In bladder cancer cells, it has been observed to cause morphological changes, including shrinkage, rounding, and membrane abnormalities These effects suggest that this compound may target specific cellular compartments or organelles, influencing its therapeutic efficacy

properties

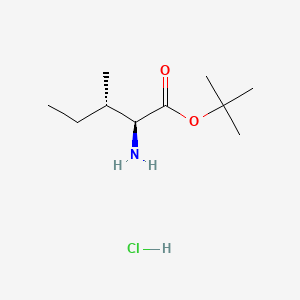

IUPAC Name |

10-(hydroxymethyl)-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c17-7-16(21)6-9-3-13(19)14(20)5-12(9)11-2-1-10(18)4-15(11)22-8-16/h1-5,17-21H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTYTQTVJQUCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317139 | |

| Record name | Protosappanin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102036-29-3 | |

| Record name | Protosappanin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102036-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protosappanin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Protosappanin B?

A1: The molecular formula of this compound is C16H16O6, and its molecular weight is 304.29 g/mol. []

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound's structure has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, 2D-NMR, and mass spectrometry (MS). [, ] These techniques provide detailed information about the compound's hydrogen and carbon framework, confirming its dibenzoxocin structure.

Q3: How does this compound exert its anti-tumor effects?

A3: Research suggests that this compound inhibits tumor growth through multiple mechanisms. In colon cancer cells, it has been shown to suppress the expression of Golgi phosphoprotein 3 (GOLPH3), a protein implicated in tumor progression. [] Additionally, this compound can inhibit intracellular signaling pathways such as PI3K/AKT, MAPK/ERK, and mTOR, which are frequently dysregulated in cancer. []

Q4: Does this compound affect mitochondrial function?

A4: Preliminary research suggests this compound may protect neuronal cells against damage induced by oxygen and glucose deprivation by maintaining mitochondrial homeostasis. This protective effect is thought to be mediated by the induction of ubiquitin-dependent p53 protein degradation. []

Q5: What is the half-life of this compound?

A6: this compound exhibits a short half-life in rats, ranging from 0.3 h after intravenous administration to 3.4 h after oral administration. []

Q6: What are the anti-tumor effects of this compound in preclinical models?

A7: this compound has shown promising anti-tumor effects in both in vitro and in vivo models. It has demonstrated significant cytotoxicity against various cancer cell lines, including bladder cancer, [, , ], colon cancer, [, ], and melanoma. [] In vivo studies using mouse models of bladder cancer have confirmed its ability to inhibit tumor growth and improve survival rates. []

Q7: Does this compound possess anti-inflammatory properties?

A8: Yes, this compound, along with other components of Caesalpinia sappan, exhibits anti-inflammatory effects. It has been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in both macrophages and chondrocytes. [, ]

Q8: How is this compound quantified in biological samples?

A9: Several analytical methods have been developed for the quantification of this compound in biological matrices, with UPLC-MS/MS being the most widely used. [, , ] This technique offers high sensitivity, selectivity, and accuracy for pharmacokinetic and metabolic studies.

Q9: Are there other methods for analyzing this compound in plant material?

A10: Yes, HPLC methods have been established to determine this compound content in Caesalpinia sappan extracts. These methods often involve using a C18 column and a mobile phase composed of methanol and an acidic aqueous solution. [, , , ]

Q10: What is known about the stability of this compound?

A11: While specific stability data for this compound is limited in the provided research, studies have shown that it can degrade in solution over time, especially in the presence of other compounds. [] Further research is needed to fully characterize its stability under various conditions.

Q11: Is this compound considered safe for human use?

A11: While Caesalpinia sappan has a long history of traditional use, the safety profile of isolated this compound requires further investigation. Toxicity studies are necessary to establish safe doses and identify potential adverse effects.

Q12: What are the potential future applications of this compound?

A12: Given its diverse biological activities, this compound holds promise for the development of novel therapeutic agents. Further research is needed to:

- Structural analogs: this compound shares structural similarities with other dibenzoxocin derivatives, such as protosappanin A and C, which also exhibit biological activities. [, , ] Understanding the structure-activity relationships within this class of compounds could guide the development of more potent and selective analogs. [, ]

- Traditional use: Caesalpinia sappan has been traditionally used for various purposes, including promoting blood circulation, treating pain, and managing inflammatory conditions. [, , ] This traditional knowledge can provide valuable insights for future research directions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.